molecular formula C15H14ClFN2O3S2 B4432277 {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-FLUOROPHENYL)METHANONE

{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-FLUOROPHENYL)METHANONE

Cat. No.: B4432277
M. Wt: 388.9 g/mol
InChI Key: SKEXEVVEIZSZTQ-UHFFFAOYSA-N
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Description

{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-FLUOROPHENYL)METHANONE is a complex organic compound that features a combination of a thienyl group, a piperazine ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-FLUOROPHENYL)METHANONE typically involves multiple steps, starting with the preparation of the thienyl and piperazine intermediates. The thienyl group can be chlorinated using thionyl chloride, while the piperazine ring can be sulfonylated using sulfonyl chloride. These intermediates are then coupled under controlled conditions to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in these reactions include dichloromethane and acetonitrile.

Chemical Reactions Analysis

Types of Reactions

{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-FLUOROPHENYL)METHANONE can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonyl group.

    Substitution: The chlorine atom in the thienyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted thienyl derivatives.

Scientific Research Applications

{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-FLUOROPHENYL)METHANONE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-FLUOROPHENYL)METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2,4-DIFLUOROPHENYL)METHANONE: This compound has an additional fluorine atom on the phenyl ring, which may alter its reactivity and biological activity.

    {4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(3-FLUOROPHENYL)METHANONE: The fluorine atom is positioned differently, potentially affecting its chemical properties.

Uniqueness

{4-[(5-CHLORO-2-THIENYL)SULFONYL]PIPERAZINO}(2-FLUOROPHENYL)METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O3S2/c16-13-5-6-14(23-13)24(21,22)19-9-7-18(8-10-19)15(20)11-3-1-2-4-12(11)17/h1-6H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEXEVVEIZSZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2F)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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